molecular formula C25H19ClN4O2S B115526 N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide CAS No. 148372-33-2

N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide

Cat. No. B115526
CAS RN: 148372-33-2
M. Wt: 475 g/mol
InChI Key: AEWUMTMRXCZQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide, also known as CTPI, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its potential neuroprotective effects and ability to improve cognitive function. However, one limitation of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing more effective methods for administering N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in experimental settings, in order to overcome its limited solubility in water.

Synthesis Methods

The synthesis of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetic acid to form 2-(4-chlorophenylamino)acetic acid. This intermediate is then reacted with thiosemicarbazide to form 2-(4-chlorophenylamino)-4-thiazolidinone. The final step involves the reaction of 2-(4-chlorophenylamino)-4-thiazolidinone with 5-methyl-3-phenyl-1H-indole-2-carboxylic acid to form N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide.

properties

CAS RN

148372-33-2

Product Name

N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide

Molecular Formula

C25H19ClN4O2S

Molecular Weight

475 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C25H19ClN4O2S/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)23(28-20)24(32)29-30-21(31)14-33-25(30)27-18-10-8-17(26)9-11-18/h2-13,28H,14H2,1H3,(H,29,32)

InChI Key

AEWUMTMRXCZQMA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl

synonyms

N-[2-(4-chlorophenyl)imino-4-oxo-thiazolidin-3-yl]-5-methyl-3-phenyl-1 H-indole-2-carboxamide

Origin of Product

United States

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